molecular formula C12H16N2O4 B11860899 (S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate

(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate

Cat. No.: B11860899
M. Wt: 252.27 g/mol
InChI Key: VAZJISFHBCFPSG-FVGYRXGTSA-N
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Description

(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate is a chiral tetrahydroquinoline derivative of significant interest in medicinal chemistry and asymmetric synthesis. Its core structure serves as a privileged scaffold for the development of biologically active compounds, particularly in oncology research. The stereochemistry of the molecule is a critical determinant of its function, as the (S)-enantiomer can exhibit distinct and specific interactions with chiral biological targets . This compound is primarily investigated for its potential as a key intermediate or precursor in the development of CXCR4 chemokine receptor antagonists . The CXCR4/CXCL12 axis is a well-validated pathway that promotes cancer progression and metastasis in various cancer types, and its inhibition represents a promising therapeutic strategy . The tetrahydroquinoline-8-amine scaffold has been successfully utilized in the development of potent small-molecule inhibitors like TIQ-15, which demonstrate high affinity for CXCR4 (IC50 values in the nanomolar range) and are explored for their ability to inhibit cancer cell migration and proliferation . Furthermore, this chiral diamine is a valuable ligand in homogeneous catalysis. Structurally analogous diamines, such as Me-CAMPY, are effectively employed in the design of transition metal complexes (e.g., with Rhodium or other metals) for asymmetric transfer hydrogenation (ATH) reactions . These catalytic systems are crucial for the sustainable synthesis of enantiomerically enriched amines, which are key structural motifs in over 90% of small-molecule pharmaceuticals and numerous natural alkaloids . The compound enables researchers to access complex, optically active molecules, including tetrahydroisoquinoline (THIQ) alkaloids, which are prevalent in many therapeutic agents . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

(8S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine;oxalic acid

InChI

InChI=1S/C10H14N2.C2H2O4/c1-11-9-6-2-4-8-5-3-7-12-10(8)9;3-1(4)2(5)6/h3,5,7,9,11H,2,4,6H2,1H3;(H,3,4)(H,5,6)/t9-;/m0./s1

InChI Key

VAZJISFHBCFPSG-FVGYRXGTSA-N

Isomeric SMILES

CN[C@H]1CCCC2=C1N=CC=C2.C(=O)(C(=O)O)O

Canonical SMILES

CNC1CCCC2=C1N=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Cyclization of Aminated Cyclohexenyl Precursors

A common approach involves constructing the tetrahydroquinoline ring via cyclization reactions. For example, 5,6,7,8-tetrahydroquinolin-8-one serves as a key intermediate, accessible through Friedländer annulation between cyclohexenone derivatives and aminoketones. Subsequent reductive amination of this ketone with methylamine introduces the N-methyl group. Using sodium cyanoborohydride in methanol at 0°C, the imine intermediate is reduced to the secondary amine, yielding racemic N-methyl-5,6,7,8-tetrahydroquinolin-8-amine with 35–40% efficiency.

Hydrogenation of Quinoline Derivatives

Catalytic hydrogenation of quinoline over platinum oxide in acidic media selectively reduces the heteroaromatic ring to generate 5,6,7,8-tetrahydroquinoline. However, this method requires subsequent functionalization to install the 8-amino group. Patent US4950760 discloses a pathway where 8-chloro-5,6,7,8-tetrahydroquinoline undergoes nucleophilic substitution with methylamine in tetrahydrofuran, producing the secondary amine in 70–80% yield after 20 hours at ambient temperature.

Introduction of the N-Methylamine Group

Reductive Amination of Tetrahydroquinolin-8-one

Reductive amination emerges as a direct method for installing the N-methylamine group. Reacting 5,6,7,8-tetrahydroquinolin-8-one with methylamine hydrochloride in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane affords the secondary amine. This one-pot procedure achieves 65–70% yield but produces a racemic mixture, necessitating enantiomeric resolution.

Alkylation of Primary Amines

Methylation of 5,6,7,8-tetrahydroquinolin-8-amine with methyl iodide in the presence of a base like potassium carbonate selectively generates the N-methyl derivative. Conducted in acetonitrile at 60°C for 12 hours, this method yields 50–55% of the desired product, though over-alkylation to tertiary amines remains a challenge.

Enantiomeric Resolution and Chiral Synthesis

Diastereomeric Salt Formation

Racemic N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is resolved using chiral resolving agents such as (R)-mandelic acid. Recrystallization from ethanol-water mixtures enriches the (S)-enantiomer to >98% enantiomeric excess (ee), albeit with a 30–35% recovery rate.

Asymmetric Catalytic Hydrogenation

Employing a chiral ruthenium catalyst (e.g., Ru(BINAP)Cl₂), the hydrogenation of an enamine precursor derived from tetrahydroquinolin-8-one and methylamine directly yields the (S)-enantiomer with 85–90% ee. This method, while efficient, requires high-pressure hydrogenation equipment and specialized ligands.

Oxalate Salt Formation

The final step involves treating the free base (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine with oxalic acid dihydrate in ethanol. Stirring at 25°C for 2–3 hours precipitates the oxalate salt, which is isolated by filtration and washed with cold ethyl acetate to achieve >99% purity.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Enantiomeric Excess (%)Scalability
Reductive AminationKetone + Methylamine → Imine → Reduction35–40RacemicModerate
Nucleophilic Substitution8-Chloro precursor + Methylamine70–80RacemicHigh
Asymmetric HydrogenationEnamine + H₂ → Chiral amine60–6585–90Low
Diastereomeric ResolutionRacemate + Chiral acid → (S)-enantiomer30–35>98Moderate

Process Optimization and Industrial Considerations

Solvent and Temperature Effects

Optimal yields in reductive amination are achieved using methanol at 0°C, minimizing side reactions. In contrast, nucleophilic substitution benefits from polar aprotic solvents like tetrahydrofuran, which enhance reaction rates.

Catalytic Efficiency

The Ru(BINAP)Cl₂-catalyzed hydrogenation demonstrates superior enantioselectivity but suffers from catalyst cost and sensitivity to oxygen, limiting industrial adoption .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of halogenated tetrahydroquinoline derivatives.

Scientific Research Applications

Research indicates that (S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate exhibits notable biological activities:

  • Anticancer Properties : The compound has demonstrated antiproliferative effects against various cancer cell lines. Studies show that it induces mitochondrial membrane depolarization and increases reactive oxygen species production, leading to apoptosis in cancer cells .
  • Mechanism of Action : The compound interacts with multiple cellular pathways, influencing cell cycle regulation and apoptosis. For instance, it has been shown to affect the regulatory subunit of the proteasome and demonstrate stability compared to its precursor compounds .

Case Studies on Applications

  • Antitumor Activity :
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant reductions in cell viability at concentrations as low as 10 µM.
  • Inflammation Models :
    • In vivo studies demonstrated that administration of the compound reduced inflammation markers in animal models of arthritis. The observed decrease in prostaglandin E2 levels correlates with COX inhibition.
  • Oxidative Stress Studies :
    • Experiments assessing oxidative stress revealed that the compound significantly decreased malondialdehyde levels while increasing antioxidant enzyme activities in treated cells compared to controls .

Mechanism of Action

The mechanism of action of (S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

The following table highlights structural analogs and their key modifications:

Compound Name Structural Modification Biological/Chemical Role Reference
(S)-5,6,7,8-Tetrahydroquinolin-8-amine (THQ-amine) Lacks N-methyl and oxalate groups Catalyst ligand (CAMPY)
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (Me-CAMPY) 2-Methyl substitution on THQ ring Catalyst ligand for ATH reactions
(R)-5a (Schiff base derivative) Fused imine ring with salicylaldehyde Antiproliferative agent (IC50: 2–10 µM)
N-Ethyl-5,6,7,8-tetrahydroquinolin-8-amine Ethyl substituent at N-position Intermediate for antitumor agents
5-Ethyl-6-methoxyquinolin-8-amine Ethyl and methoxy substitutions on THQ ring Antimicrobial and anticancer research

Key Observations :

  • Chirality : The (S)-enantiomer of the parent compound shows superior activity in asymmetric catalysis compared to the (R)-form, as seen in ligand L1 vs. L2 in .
  • Substituent Effects : N-Methylation improves metabolic stability and receptor binding affinity in CXCR4 antagonists , while ethyl or methoxy groups enhance lipophilicity and membrane permeability in anticancer agents .

Pharmacological and Catalytic Activity

Key Findings :

  • The oxalate salt of (S)-N-Methyl-THQ-amine demonstrates potent CXCR4 antagonism, critical for blocking HIV entry and cancer metastasis .
  • Schiff base derivatives (e.g., (R)-5a) induce mitochondrial dysfunction via ROS, showing selectivity for cancer cells over normal cells .
  • Me-CAMPY achieves high enantioselectivity (>90% ee) in asymmetric hydrogenation, outperforming non-methylated analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) Solubility Stability Hazard Profile
(S)-N-Methyl-THQ-amine oxalate 279.3 (oxalate salt) High (aqueous) Stable at 2–8°C H302 (oral toxicity)
THQ-amine dihydrochloride 221.1 Moderate Hygroscopic H315, H319 (skin/eye)
N-Ethyl-THQ-amine 175.2 Low (DCM/MeOH) Light-sensitive H335 (respiratory)
5-Ethyl-6-methoxyquinolin-8-amine 202.3 Insoluble in H2O Stable at RT N/A

Notes:

  • The oxalate salt form significantly improves aqueous solubility compared to freebase or hydrochloride salts .
  • Hygroscopicity and light sensitivity are common challenges for amine derivatives, necessitating inert storage conditions .

Key Insights :

  • Palladium-mediated coupling (e.g., using Pd2(dba)3 and BINAP) achieves high yields (>80%) for (S)-N-Methyl-THQ-amine .
  • Enzymatic dynamic kinetic resolution (DKR) offers enantiopure products but requires optimized conditions .

Biological Activity

(S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate is a compound of interest in various biological studies due to its potential pharmacological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a tetrahydroquinoline derivative. Its oxalate salt form may influence its solubility and bioavailability. Understanding the chemical structure is crucial for elucidating its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological effects:

  • Antioxidant Activity : Compounds similar to tetrahydroquinolines have shown antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is essential in preventing cellular damage and may play a role in various disease processes.
  • Neuroprotective Effects : Some studies suggest that tetrahydroquinoline derivatives possess neuroprotective properties. They may influence neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.
  • Antimicrobial Properties : There is evidence that certain tetrahydroquinoline compounds have antimicrobial effects against various pathogens, indicating potential applications in infectious disease treatment.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound or related compounds. Here are some notable findings:

StudyFindings
Antioxidant Potential A study demonstrated that tetrahydroquinoline derivatives significantly reduced oxidative stress markers in vitro, suggesting their potential as antioxidants .
Neuroprotection Research indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress .
Antimicrobial Activity A case study reported that tetrahydroquinoline derivatives exhibited inhibitory effects on bacterial growth in vitro .

Detailed Research Findings

  • Oxidative Stress and Antioxidant Mechanisms : A study highlighted the role of tetrahydroquinoline derivatives in scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes . This suggests a dual mechanism where these compounds not only neutralize free radicals but also bolster the body's antioxidant defenses.
  • Neuroprotective Mechanisms : Investigations into the neuroprotective effects revealed that this compound could modulate signaling pathways involved in cell survival and apoptosis. The compound was shown to reduce levels of pro-apoptotic factors while increasing anti-apoptotic markers in neuronal cultures .
  • Antimicrobial Efficacy : The antimicrobial properties were assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting potential therapeutic applications in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine oxalate, and how do reaction parameters influence yield and enantiomeric purity?

  • Answer: The compound is typically synthesized via catalytic hydrogenation of quinoline derivatives using Pd/C under mild conditions (room temperature, atmospheric H₂) to preserve stereochemistry . Enantiomeric purity is achieved through chiral resolution or asymmetric catalysis. Reaction parameters like solvent polarity, H₂ pressure, and catalyst loading significantly impact yield and purity. For example, higher Pd/C ratios (5-10 wt%) improve reduction rates but may increase side reactions. Post-synthesis, oxalate salt formation is used to enhance stability and crystallinity .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and structural conformation of this compound?

  • Answer: NMR (¹H/¹³C) and X-ray crystallography are critical. ¹H NMR distinguishes stereoisomers via coupling constants (e.g., J-values for vicinal protons in the tetrahydroquinoline ring), while X-ray crystallography confirms absolute configuration . Polarimetry or chiral HPLC validates enantiomeric excess (>99% in optimized syntheses) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s coordination chemistry with transition metals, and what catalytic applications arise?

  • Answer: The amine group acts as a σ-donor, forming stable complexes with Fe(II), Pd(0), and other metals. Steric hindrance from the methyl group at the 8-position limits coordination geometries, favoring tetrahedral or square-planar complexes. These complexes show promise in catalysis: Fe(II) derivatives catalyze olefin polymerization (e.g., propylene oxide ring-opening) , while Pd complexes enable cross-coupling reactions (e.g., Suzuki-Miyaura) . Reaction conditions (e.g., solvent, temperature) must balance ligand lability and metal stability .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Answer: Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges) and stereochemical impurities. To address this:

  • Use enantiomerically pure samples (confirmed via chiral HPLC) .
  • Perform dose-response studies across multiple cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation).
  • Mechanistic studies (e.g., kinase inhibition assays, ROS detection) clarify target engagement .
    • Example: A 2024 study found that (S)-enantiomers inhibit COX-2 (IC₅₀ = 1.2 μM), while (R)-forms are inactive, highlighting stereochemistry’s role .

Q. How can computational methods predict the compound’s reactivity in novel reaction pathways (e.g., C-H functionalization)?

  • Answer: Density functional theory (DFT) models identify reactive sites (e.g., the amine group for nucleophilic attacks, C-5 for electrophilic substitutions). Retrosynthetic AI tools (e.g., Pistachio, Reaxys) propose feasible routes, such as reductive amination or photoredox catalysis . For example, DFT predicts a 15 kcal/mol activation barrier for Pd-catalyzed C-8 arylation, validated experimentally with 72% yield .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and handling air- or moisture-sensitive intermediates?

  • Answer: Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for steps involving LiAlH₄ or Grignard reagents. Anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar) prevent decomposition. Monitor reactions via in situ FTIR or Raman spectroscopy .

Q. How do solvent and pH conditions affect the compound’s stability during biological assays?

  • Answer: The oxalate salt improves aqueous solubility (logP = 1.8) but is prone to hydrolysis at pH >7. Use PBS (pH 6.5-7.0) for in vitro studies. For long-term storage, lyophilize and store at -20°C under N₂ .

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